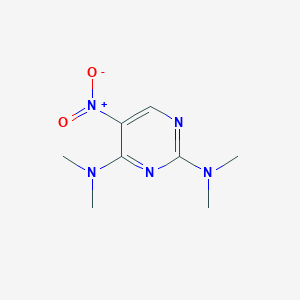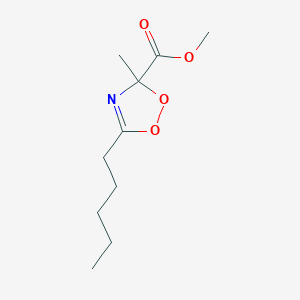
Methyl 3-methyl-5-pentyl-3H-1,2,4-dioxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-pentyl-, methyl ester is an organic compound that belongs to the class of dioxazoles. Dioxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a carboxylic acid ester group, a methyl group, and a pentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-pentyl-, methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarbonyl compound with an amine and an oxidizing agent to form the dioxazole ring. The esterification of the carboxylic acid group is then carried out using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-pentyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-pentyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-pentyl-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-ethyl-, methyl ester
- 3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-propyl-, methyl ester
- 3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-butyl-, methyl ester
Uniqueness
3H-1,2,4-Dioxazole-3-carboxylicacid, 3-methyl-5-pentyl-, methyl ester is unique due to its specific pentyl chain, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The presence of the pentyl group may enhance its interactions with certain molecular targets, making it distinct from its shorter-chain analogs.
Properties
CAS No. |
64686-57-3 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 3-methyl-5-pentyl-1,2,4-dioxazole-3-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-4-5-6-7-8-11-10(2,15-14-8)9(12)13-3/h4-7H2,1-3H3 |
InChI Key |
JBECPEULNKZWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC(OO1)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


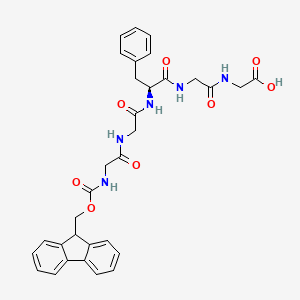

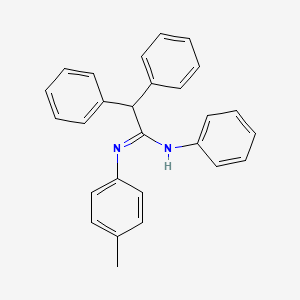
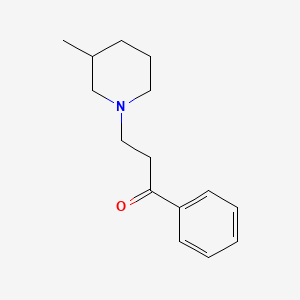
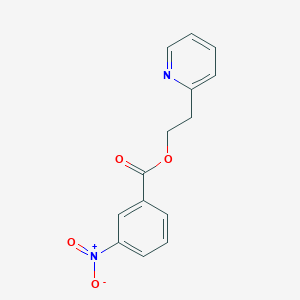
![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)
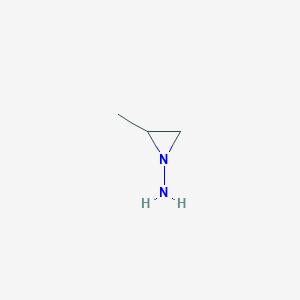

![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
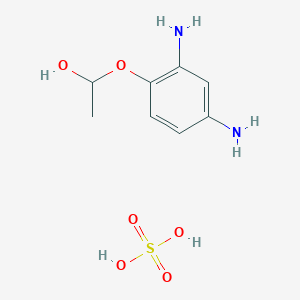
![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
